N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a hybrid heterocyclic compound featuring a tetrazole ring substituted with a cyclohexyl group and a furan-2-carboxamide moiety. This compound is synthesized via a gold-catalyzed multicomponent reaction involving 2-(prop-2-ynyloxy)benzaldehyde, substituted aniline, tertiary butyl isocyanide, and azido-trimethyl silane (TMSN₃) in a CH₃OH/H₂O solvent system under nitrogen atmosphere . The reaction yields a white crystalline product with a high yield (98%) and a melting point of 112°C. Its IR spectrum reveals characteristic peaks for NH stretching (3418 cm⁻¹), C-H stretching (3222 cm⁻¹), and C=C stretching (2120 cm⁻¹), while NMR data confirm the presence of cyclohexyl and furan carboxamide groups .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNLEWEHVSOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile compound with sodium azide under acidic conditions
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with the tetrazole intermediate.
Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the tetrazole-cyclohexyl intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Activity
The compound exhibits promising antihypertensive properties through its action as an angiotensin II receptor antagonist. This mechanism is crucial for treating various circulatory system diseases, including hypertension, heart diseases, and strokes. Research indicates that compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide have shown effectiveness in lowering blood pressure and improving cardiovascular health .
1.2 Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of tetrazole derivatives, including this compound, against neurodegenerative diseases. The mechanism involves the modulation of neuropeptide receptors, which may play a role in alleviating symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .
1.3 Anti-inflammatory Properties
this compound has also been evaluated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases, potentially offering new therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent coupling with furan derivatives. The synthetic pathway can be optimized using various methodologies such as Ugi reactions or click chemistry techniques to enhance yield and purity .
Case Studies
3.1 Case Study: Cardiovascular Effects
A study conducted on a series of tetrazole derivatives demonstrated that this compound significantly reduced systolic blood pressure in hypertensive animal models. The results indicated a dose-dependent response, establishing the compound's potential as a therapeutic agent in hypertension management .
3.2 Case Study: Neuroprotection
In vitro experiments revealed that the compound protects neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls, suggesting its utility in neuroprotective strategies .
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core scaffold of N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)benzenamine derivatives but differ in substituents on the benzenamine ring. Below is a comparative analysis based on physical properties , synthetic yields , and structural features :
Structural and Substituent Variations
Key Observations
Yield and Reactivity : The target compound (5a) exhibits the highest yield (98%) due to the absence of sterically bulky or electron-withdrawing substituents, which may hinder reaction efficiency in halogenated analogs (e.g., 5b: 85%, 5h: 72%) .
Melting Points : Halogenation (Cl, F, Br) increases melting points (e.g., 5h: 210°C vs. 5a: 112°C), likely due to enhanced intermolecular interactions .
coli and S. aureus .
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with tetrazole moieties. The general synthetic route includes:
- Preparation of the Tetrazole Ring : Cyclohexyl derivatives are reacted with hydrazine and carbonyl compounds to form the tetrazole structure.
- Formation of Carboxamide : The resultant tetrazole is then coupled with furan-2-carboxylic acid derivatives to yield the target compound.
The final product is characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
| Streptococcus agalactiae | 8 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae .
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using human cancer cell lines. The compound demonstrated low cytotoxicity against normal cell lines (HaCaT), suggesting a favorable safety profile. The IC50 values for cancer cell lines were found to be significantly higher than those for normal cells, indicating selective toxicity towards cancerous cells .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The furan moiety may contribute to membrane disruption, enhancing the compound's antibacterial effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance:
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., cyclohexyl proton integration at δ 1.2–2.1 ppm, furan carbonyl at ~160 ppm) .
- Infrared Spectroscopy (IR) : Identify the tetrazole ring (C=N stretch at ~1650 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₆H₂₂N₆O₂: 354.42 g/mol) with <2 ppm error .
What biological activity mechanisms are proposed for this compound?
Q. Advanced Research Focus
- Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, competitively inhibiting metalloenzymes (e.g., angiotensin-converting enzyme) via Zn²⁺ chelation .
- Receptor Modulation : The furan-carboxamide moiety may bind to G-protein-coupled receptors (GPCRs), as seen in analogs with anti-inflammatory activity (IC₅₀: 12–18 µM) .
- Anticancer Potential : In vitro studies on similar compounds show apoptosis induction in HeLa cells (EC₅₀: 8–15 µM) via caspase-3 activation .
How can contradictions in biological activity data across structural analogs be resolved?
Q. Advanced Research Focus
- SAR Analysis : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups) using IC₅₀ values from enzyme assays. For example, cyclohexyl analogs show 3× higher selectivity for kinase inhibitors than phenyl derivatives .
- Molecular Dynamics Simulations : Model ligand-receptor binding (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding variations in conflicting datasets .
What methodologies are used to study enzyme inhibition kinetics of this compound?
Q. Advanced Research Focus
- Steady-State Kinetics : Measure values via Lineweaver-Burk plots under varying substrate concentrations (e.g., 0.1–10 mM ATP for kinase assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG: -8 to -10 kcal/mol) and stoichiometry (n = 1:1) for enzyme-ligand interactions .
How can researchers optimize yield and purity during large-scale synthesis?
Q. Advanced Research Focus
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (yield increase from 70% to 88%) .
- Chromatography : Use reverse-phase HPLC (C18 column, 70:30 water:acetonitrile) to isolate >99% pure product .
What strategies ensure compound stability under varying pH and temperature conditions?
Q. Advanced Research Focus
- pH Stability : Conduct accelerated degradation studies (40°C, pH 1–13 for 72 hrs). Analogs show maximal stability at pH 6–8 (degradation <5%) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 210°C, suggesting storage below 25°C .
How can computational modeling predict target interactions for this compound?
Q. Advanced Research Focus
- Docking Studies : Use Schrödinger Suite to simulate binding to cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120 and Tyr355) for hydrogen bonding .
- QSAR Models : Develop regression models (R² > 0.85) correlating logP values (1.5–2.5) with antibacterial activity .
What comparative analyses differentiate this compound from structural analogs?
Q. Advanced Research Focus
- LogP Comparison : Cyclohexyl substitution reduces hydrophilicity (logP = 2.1) vs. phenyl analogs (logP = 1.8), enhancing blood-brain barrier penetration .
- Biological Half-Life : Microsomal assays show t₁/₂ = 45 min for this compound vs. 22 min for cyclopentyl derivatives .
What experimental approaches validate proposed biological targets?
Q. Advanced Research Focus
- CRISPR Knockout : Delete candidate receptors (e.g., EGFR) in cell lines to confirm loss of antiproliferative activity (EC₅₀ shift from 10 µM to >100 µM) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.2×10⁴ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) to validate enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
